molecular formula C9H13FN3O8P B14645152 5-Fluorocytidine 5'-(dihydrogen phosphate) CAS No. 51960-70-4

5-Fluorocytidine 5'-(dihydrogen phosphate)

Cat. No.: B14645152
CAS No.: 51960-70-4
M. Wt: 341.19 g/mol
InChI Key: VLZKLBLFWAHHJM-UAKXSSHOSA-N
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Description

5-Fluorocytidine 5’-(dihydrogen phosphate): is a fluorinated nucleoside analog with the molecular formula C9H13FN3O8P and a molecular weight of 341.19 g/mol This compound is a derivative of cytidine, where a fluorine atom replaces a hydrogen atom at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of cytidine derivatives. One common method includes the reaction of cytidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of high-performance liquid chromatography (HPLC) is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluorocytidine 5’-(dihydrogen phosphate) is used as a building block for the synthesis of more complex molecules. Its unique fluorine atom allows for the study of fluorine’s effects on molecular properties and reactivity .

Biology: In biological research, this compound is used to investigate the role of fluorinated nucleosides in cellular processes. It serves as a tool to study nucleic acid metabolism and the effects of fluorine substitution on nucleoside function .

Medicine: Medically, 5-Fluorocytidine 5’-(dihydrogen phosphate) is an intermediate in the synthesis of antiviral and anticancer drugs. It is particularly important in the development of prodrugs like capecitabine, which is used to treat various cancers .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new therapeutic agents .

Comparison with Similar Compounds

    5-Fluorouridine: Another fluorinated nucleoside analog with similar applications in research and medicine.

    5-Fluorocytosine: Used as an antifungal agent and in cancer treatment.

    2’,3’-Dideoxy-5-fluorocytidine: A potent antiviral agent used in the treatment of HIV.

Uniqueness: 5-Fluorocytidine 5’-(dihydrogen phosphate) is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications .

Properties

CAS No.

51960-70-4

Molecular Formula

C9H13FN3O8P

Molecular Weight

341.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13FN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

VLZKLBLFWAHHJM-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)F

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)F

Origin of Product

United States

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